molecular formula C14H11FO3 B1375977 2-(Benzyloxy)-4-fluorobenzoic acid CAS No. 696589-03-4

2-(Benzyloxy)-4-fluorobenzoic acid

Cat. No.: B1375977
CAS No.: 696589-03-4
M. Wt: 246.23 g/mol
InChI Key: AVOUFTRHBIGPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a benzyloxy group and the hydrogen atom at the 4-position is replaced by a fluorine atom

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .

Pharmacokinetics

Similar benzylic compounds are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The bioavailability of these compounds can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

Benzylic compounds are known to influence various cellular processes, including cell signaling, gene expression, and enzyme activity . These effects can lead to changes in cellular function and physiology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-fluorobenzoic acid. Factors such as temperature, light, oxygen availability, and pH can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other chemicals in the environment can influence the compound’s action through competitive or synergistic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid typically involves the following steps:

    Benzylation: The starting material, 4-fluorobenzoic acid, undergoes a benzylation reaction to introduce the benzyloxy group at the 2-position. This can be achieved using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Formation of 2-(Benzyloxy)-4-fluorobenzaldehyde or this compound.

    Reduction: Formation of 2-(Benzyloxy)-4-fluorobenzyl alcohol.

    Substitution: Formation of 2-(Benzyloxy)-4-substituted benzoic acid derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    4-Fluorobenzoic acid: Lacks the benzyloxy group, which affects its hydrophobic interactions and overall reactivity.

    2-(Methoxy)-4-fluorobenzoic acid: The methoxy group is less bulky than the benzyloxy group, potentially leading to different steric and electronic effects.

Uniqueness

2-(Benzyloxy)-4-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct electronic and steric properties. These features can enhance its utility in various applications, particularly in the design of molecules with specific biological activities or material properties.

Properties

IUPAC Name

4-fluoro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOUFTRHBIGPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855810
Record name 2-(Benzyloxy)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696589-03-4
Record name 2-(Benzyloxy)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.